
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide, also known as HQS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. HQS has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and infectious diseases.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce blood glucose levels, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells and bacteria, and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide. One area of research could focus on understanding the mechanism of action of this compound in more detail. Another area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound, including its potential as an anticancer and antidiabetic agent.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide involves the reaction of 2-hydroxyquinoline with benzene sulfonyl chloride and phenylmagnesium bromide. The resulting product is this compound, which is a white crystalline powder. The synthesis method of this compound has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its antidiabetic properties, as it has been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, this compound has been studied for its antimicrobial properties, as it has been shown to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-22-18(15-17-9-7-8-14-21(17)23-22)16-24(19-10-3-1-4-11-19)28(26,27)20-12-5-2-6-13-20/h1-15H,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEISWIGLVBRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
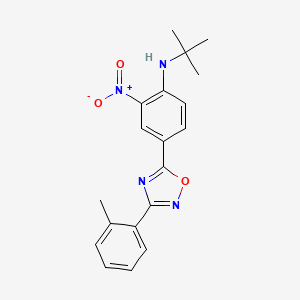
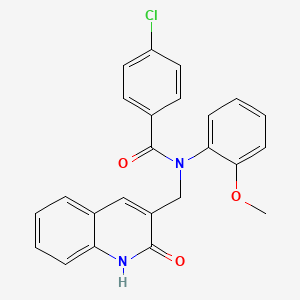
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

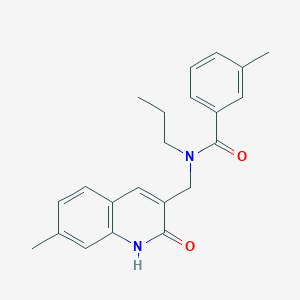
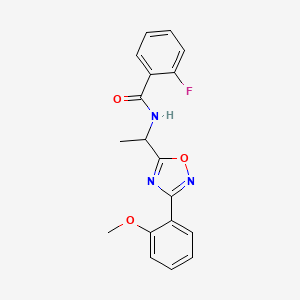

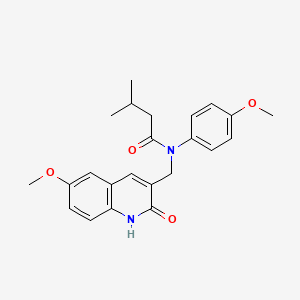

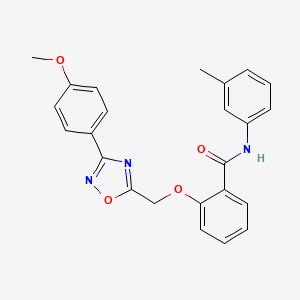
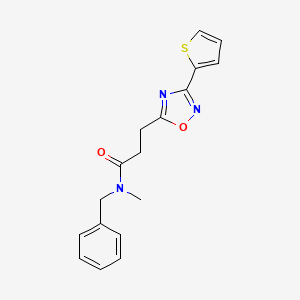
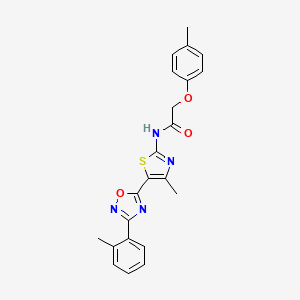

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
